molecular formula C15H15N3O2S B12019791 1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea CAS No. 128742-31-4

1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea

Cat. No.: B12019791
CAS No.: 128742-31-4
M. Wt: 301.4 g/mol
InChI Key: AGFSOPAIQRPBHK-MHWRWJLKSA-N
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Description

1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This particular compound is synthesized through the condensation of an aldehyde or ketone with a primary amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 3-phenylthiourea. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Mechanism of Action

The mechanism of action of 1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea is unique due to its combination of a Schiff base and thiourea moiety, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit diverse biological activities makes it a valuable compound for further research and development.

Properties

CAS No.

128742-31-4

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

1-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-5-6-11(14(13)19)10-16-18-15(21)17-12-7-3-2-4-8-12/h2-10,19H,1H3,(H2,17,18,21)/b16-10+

InChI Key

AGFSOPAIQRPBHK-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=S)NC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=S)NC2=CC=CC=C2

Origin of Product

United States

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